MK8722

描述

MK-8722 is a potent, direct, allosteric activator of all twelve mammalian AMP-activated protein kinase (AMPK) complexes. AMPK is a master regulator of energy homeostasis in eukaryotes, playing a crucial role in maintaining cellular energy balance. MK-8722 has been developed to improve glucose homeostasis and has shown promise in treating metabolic disorders such as type 2 diabetes by enhancing glucose uptake and glycogen synthesis in skeletal muscle .

准备方法

MK-8722 的合成涉及多个步骤,从使用 N-氯代琥珀酰亚胺 (NCS) 对前体化合物进行氯化开始。然后,与碘化钠反应生成碘化化合物。然后使用氯化锡还原该中间体的硝基,生成二氨基化合物。随后的反应包括形成氨基甲酸酯中间体、甲基化、臭氧分解和与 4-联苯硼酸偶联。 最终产物 MK-8722 是在氮原子脱保护后获得的 .

化学反应分析

科学研究应用

化学: 作为 AMPK 激活剂,它用于研究能量代谢和相关的生化途径。

生物学: MK-8722 用于研究 AMPK 在细胞能量稳态中的作用及其对各种生物过程的影响。

医学: 该化合物在治疗代谢疾病(尤其是 2 型糖尿病)方面显示出希望,因为它可以改善骨骼肌的葡萄糖摄取和糖原合成。

作用机制

MK-8722 通过直接激活 AMPK 发挥作用,AMPK 是一种丝氨酸/苏氨酸蛋白激酶,充当代谢燃料传感器。AMPK 的激活导致参与碳水化合物和脂质代谢的下游靶蛋白磷酸化。这导致骨骼肌的葡萄糖摄取和糖原合成增加,从而改善血糖水平而不会引起低血糖。 MK-8722 对 AMPK 的激活是变构的和磷酸化依赖的,涉及细胞内腺苷酸电荷和钙水平的变化 .

相似化合物的比较

MK-8722 独特的特点是它能够以高效力激活所有 12 种哺乳动物 AMPK 复合物。类似化合物包括:

AICAR: 一种 AMPK 激活剂,具有较低的选择性和从体内快速清除的特点。

A-769662: 另一种 AMPK 激活剂,具有不同的选择性和药代动力学特性。

MSG010 和 MSG011: 新开发的 AMPK 激动剂,不显示 α2 选择性,但在某些测定中显示出比 MK-8722 更强的效力.

生物活性

MK8722, a small-molecule compound identified as a potent activator of AMP-activated protein kinase (AMPK), has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for clinical use.

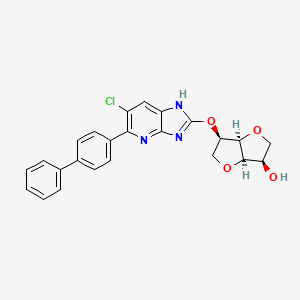

- Chemical Formula : C24H20ClN3O4

- Molecular Weight : 445.88 g/mol

- Purity : > 99.37%

This compound is characterized by its ability to activate all twelve mammalian AMPK complexes, making it a versatile tool for studying AMPK-related pathways in various biological contexts .

AMPK Activation

AMPK serves as a critical regulator of energy homeostasis, responding to cellular stress and nutrient availability. This compound activates AMPK through an allosteric mechanism, enhancing its activity in multiple tissues, including skeletal muscle and liver. This activation promotes glucose uptake and lipid metabolism, which are crucial for managing conditions like obesity and type 2 diabetes .

Autophagy Modulation

Recent studies have demonstrated that this compound influences autophagy in cancer cells, particularly in epithelial ovarian cancer (EOC). The compound initiates early-stage autophagy while inhibiting late-stage processes via modulation of fatty acid synthase (FASN) expression. This dual action suggests that this compound may serve as a potential therapeutic agent by inducing cell death in malignant cells while simultaneously affecting lipid metabolism .

In Vitro Studies

In vitro experiments have shown that this compound effectively inhibits the proliferation and migration of EOC cells. Notably, it reduces FASN levels, leading to lipid droplet accumulation and subsequent cell death. These findings were corroborated by transmission electron microscopy, which revealed autophagosome-affected mitochondria in treated cells .

In Vivo Studies

In vivo studies using xenograft mouse models further validated the antitumor effects of this compound. The compound demonstrated significant tumor growth inhibition, reinforcing its potential as an autophagy/mitophagy inhibitor . Additionally, this compound improved glucose homeostasis in rodent models without causing hypoglycemia, indicating its safety profile .

Summary of Findings

| Study Type | Key Findings |

|---|---|

| In Vitro | Inhibition of EOC cell proliferation; modulation of FASN; induction of early autophagy. |

| In Vivo | Tumor growth inhibition in xenograft models; improvement in glucose metabolism without hypoglycemia. |

| Mechanism | Activation of AMPK; dual regulation of autophagy; lipid metabolism modulation. |

Epithelial Ovarian Cancer (EOC)

A study focused on this compound's effects on EOC cells revealed that it not only inhibited cell viability but also altered lipid metabolism pathways critical for cancer progression. By targeting FASN and modulating autophagic processes, this compound presents a novel approach to treating EOC .

Metabolic Disorders

Research involving diabetic rodent models demonstrated that this compound significantly lowered fasting blood glucose levels and improved insulin sensitivity. These results suggest that this compound could be beneficial for managing metabolic disorders such as type 2 diabetes .

属性

IUPAC Name |

(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4/c25-16-10-17-23(28-24(26-17)32-19-12-31-21-18(29)11-30-22(19)21)27-20(16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,18-19,21-22,29H,11-12H2,(H,26,27,28)/t18-,19-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMNBTZLYOOAGA-UGESXGAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394371-71-1 | |

| Record name | MK-8722 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW3ZG69SHT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。